molecular formula C11H10N2O2S B1488473 4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid CAS No. 2090317-13-6

4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid

Cat. No.: B1488473
CAS No.: 2090317-13-6
M. Wt: 234.28 g/mol
InChI Key: WUELCHGDHUFXOF-UHFFFAOYSA-N
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Description

4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O2S and its molecular weight is 234.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-cyclopropyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as GATA family proteins, by targeting their DNA-binding activity . Additionally, it interacts with proteins involved in cell signaling pathways, potentially altering their function and leading to various biological effects. The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the differentiation of Th2 cells without affecting Th1 cell differentiation, thereby impacting the production of Th2 cytokines . These effects suggest that this compound can play a role in immune response regulation and other cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to specific sites on the enzyme, thereby preventing its normal function . This compound can also modulate gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes, further highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for extended observation of its effects. Over time, it has been observed to maintain its inhibitory effects on enzyme activity and gene expression, suggesting that it can be used for long-term biochemical studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and modulate gene expression without causing significant adverse effects . At higher doses, toxic effects such as cellular damage and impaired organ function have been observed. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux and alter metabolite levels, potentially leading to changes in cellular energy production and other metabolic processes. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and effectiveness. Studies have shown that the compound can be efficiently transported to target sites, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize in specific cellular compartments, such as the nucleus and cytoplasm, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its proper function within the cell.

Properties

IUPAC Name

4-cyclopropyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10(15)9-8(7-3-4-7)12-11(16-9)13-5-1-2-6-13/h1-2,5-7H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUELCHGDHUFXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC(=N2)N3C=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.